5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine

Physicochemical profiling ADME prediction Lead optimization

Select CAS 2310013-68-2 to access a regioisomerically pure 4-(4-methylpiperazin-1-yl)pyrimidine scaffold bearing a strategically positioned 5-fluoro substituent. The unsubstituted 2-position uniquely supports direct SNAr or metal-catalyzed coupling—without the need for dechlorination—as demonstrated in patent US20240166643. With fragment-like properties (MW 196.22, XLogP3 0.6) and a ¹⁹F NMR handle, this building block accelerates kinase inhibitor SAR and fragment-based screening programs. Secure 98% purity batches for your next derivatization campaign.

Molecular Formula C9H13FN4
Molecular Weight 196.229
CAS No. 2310013-68-2
Cat. No. B2680794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine
CAS2310013-68-2
Molecular FormulaC9H13FN4
Molecular Weight196.229
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=NC=C2F
InChIInChI=1S/C9H13FN4/c1-13-2-4-14(5-3-13)9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3
InChIKeyJLMXDRPYZJOYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine (CAS 2310013-68-2): Core Physicochemical and Structural Baseline for Procurement Evaluation


5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine (CAS 2310013-68-2, molecular formula C₉H₁₃FN₄, molecular weight 196.22 g/mol) is a fluorinated pyrimidine derivative bearing a 4-methylpiperazine substituent at the 4-position and a fluorine atom at the 5-position of the pyrimidine ring . The compound is classified within the broader piperazinylpyrimidine family, a scaffold associated with kinase inhibition, 5-HT₂A receptor antagonism, and CCR4 modulation in medicinal chemistry contexts . It is commercially available at 98% purity from specialty chemical suppliers and is primarily positioned as a synthetic building block for downstream derivatization at the unsubstituted 2-position of the pyrimidine ring . It is critical to note that, as of the literature cutoff date, no peer-reviewed quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) have been published for this exact compound as a standalone molecular entity.

Why 5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine (CAS 2310013-68-2) Cannot Be Generically Substituted: Structural Differentiation from Closest Analogs


Within the 4-(4-methylpiperazin-1-yl)pyrimidine sub-family, seemingly minor structural alterations produce substantial differences in physicochemical properties, synthetic utility, and by class-level inference, biological target engagement. The presence of the 5-fluoro substituent in CAS 2310013-68-2 distinguishes it from the non-fluorinated analog 2-(4-methylpiperazin-1-yl)pyrimidine (CAS 145208-86-2), altering computed lipophilicity (XLogP3: 0.6 vs. ~0.23) and hydrogen-bond acceptor count . The absence of a 2-chloro substituent further differentiates it from 2-chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine (CAS 385390-91-0), which possesses an electrophilic site for nucleophilic aromatic substitution (SNAr) at the 2-position that is absent in CAS 2310013-68-2, thereby enabling orthogonal synthetic elaboration strategies . The 4-substituted regioisomer (4-(4-methylpiperazin-1-yl) vs. 2-(4-methylpiperazin-1-yl)) has been shown in QSAR studies on 5-HT₂A antagonists to produce different receptor affinity profiles, underscoring that regioisomeric substitution is not interchangeable . These structural features collectively mean that CAS 2310013-68-2 occupies a distinct position in the chemical space of piperazinylpyrimidines.

5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine (CAS 2310013-68-2): Quantitative Differentiation Evidence vs. Closest Analogs and Class Benchmarks


Computed Lipophilicity (XLogP3) and Polar Surface Area Differentiation vs. Non-Fluorinated and 2-Substituted Analogs

The target compound exhibits a computed XLogP3 of 0.6 and a topological polar surface area (TPSA) of 32.3 Ų, placing it in a more lipophilic and less polar region of property space compared to the non-fluorinated 2-(4-methylpiperazin-1-yl)pyrimidine (CAS 145208-86-2; XLogP3 ~0.23, TPSA 32.3 Ų) . The increased lipophilicity arises from the 5-fluoro substituent, which class-level medicinal chemistry literature associates with enhanced membrane permeability and metabolic stability relative to non-fluorinated analogs . Compared to 2-chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine (CAS 385390-91-0), the absence of chlorine at the 2-position in the target compound reduces molecular weight (196.22 vs. 230.67 g/mol) and eliminates the additional hydrogen-bond acceptor contributed by chlorine, which may favor fragment-based screening campaigns where lower molecular complexity is preferred .

Physicochemical profiling ADME prediction Lead optimization

Synthetic Utility as a 2-Position Derivatizable Building Block: Evidence from US20240166643 (Example 60)

The target compound serves as a direct synthetic precursor for kinase-targeting molecules, as demonstrated in patent US20240166643, where it is elaborated at the 2-position via nucleophilic aromatic substitution to yield Example 60: 1-[5-fluoro-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-N-[2-(6-methylimidazo[1,2-a]pyridin-3-yl)propan-2-yl]azetidine-3-carboxamide (PubChem CID 163368093, MW 466.6 g/mol) . In contrast, the 2-chloro analog (CAS 385390-91-0) would require a different synthetic sequence for the same elaboration, as the 2-chloro substituent occupies the site needed for derivatization in this patent example . The availability of the unsubstituted 2-position in CAS 2310013-68-2 enables direct one-step diversification, which is a meaningful procurement consideration for medicinal chemistry laboratories pursuing patent SAR expansion.

Synthetic chemistry Medicinal chemistry Building block

GHS Hazard Classification: Quantified Safety Handling Differentiation for Laboratory Procurement

The target compound carries GHS07 hazard classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements, as documented by supplier Leyan (Product No. 2264320, purity 98%) . This safety profile is consistent with the piperazinylpyrimidine class. No acute toxicity category higher than Category 4 is assigned for oral exposure. For laboratory procurement, this mandates standard personal protective equipment (gloves, eye protection, fume hood) but does not require specialized containment beyond standard organic synthesis laboratory practice . The absence of H340/H350 (genotoxicity/carcinogenicity) statements in available documentation is noted but does not constitute evidence of absence.

Safety assessment Laboratory handling Procurement risk

Class-Level Kinase Inhibition Landscape: Piperazinylpyrimidine Scaffold Benchmarking

The piperazinylpyrimidine scaffold class, to which CAS 2310013-68-2 belongs, has demonstrated selective kinase inhibition in published studies. Shallal et al. (2011) reported that compound 4 from a piperazinylpyrimidine series showed selective binding to and/or inhibition of certain KIT and PDGFRA mutants over wild-type isoforms, with MDA-MB-468 triple-negative breast cancer cells identified as among the most sensitive lines . A structurally related compound, PF-4708671 (a piperazinyl-pyrimidine), exhibits S6K1 inhibition with Kᵢ = 20 nM and IC₅₀ = 160 nM, with much reduced potency against 85 other kinases . These class-level data establish a precedent for kinase selectivity within the scaffold but cannot be directly extrapolated to CAS 2310013-68-2 without dedicated profiling.

Kinase inhibition Cancer Cellular proliferation

Regioisomeric Differentiation: 4-(4-Methylpiperazin-1-yl) vs. 2-(4-Methylpiperazin-1-yl) Substitution and QSAR Implications

Borowski et al. (2000) conducted a QSAR study on 26 2- or 4-(4-methylpiperazino)pyrimidines as 5-HT₂A receptor antagonists, demonstrating that regioisomeric substitution at the 2- vs. 4-position of the pyrimidine ring produces distinct structure-activity relationships with cross-validated QSAR correlation coefficients exceeding 0.92 . The target compound (5-fluoro, 4-substituted) occupies the 4-(4-methylpiperazin-1-yl) regioisomeric series, whereas common alternative building blocks such as 2-(4-methylpiperazin-1-yl)pyrimidine (CAS 145208-86-2) occupy the 2-substituted series . The QSAR model indicates that the 4-substituted regioisomer engages the receptor in a conformationally distinct manner compared to its 2-substituted counterpart, as determined by the active rigid analogue approach used in the study .

Regioisomerism QSAR 5-HT2A receptor Structure-activity relationship

Validated Application Scenarios for 5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine (CAS 2310013-68-2) Based on Quantitative and Structural Evidence


Medicinal Chemistry Kinase Inhibitor SAR: 2-Position Diversification Following US20240166643

The most directly validated application is the use of CAS 2310013-68-2 as a synthetic building block for 2-position derivatization in kinase inhibitor SAR campaigns, as explicitly demonstrated in patent US20240166643, Example 60 . The unsubstituted 2-position enables direct nucleophilic aromatic substitution or metal-catalyzed coupling to introduce diverse pharmacophoric elements, yielding elaborated compounds with molecular weights exceeding 460 g/mol. Procurement of this specific building block (rather than the 2-chloro analog CAS 385390-91-0) is required to follow the published synthetic route, as the 2-chloro compound would necessitate dechlorination prior to the intended derivatization sequence.

Fragment-Based Drug Discovery (FBDD) with 5-Fluoropyrimidine Core

With a molecular weight of 196.22 g/mol, an XLogP3 of 0.6, and only one rotatable bond, CAS 2310013-68-2 conforms to fragment-like physicochemical property guidelines (MW < 300, clogP ≤ 3, rotatable bonds ≤ 3) . The 5-fluoro substituent provides a ¹⁹F NMR handle for fragment-based screening by ¹⁹F NMR, enabling direct detection of protein binding without the need for additional labeling. Compared to non-fluorinated analogs (e.g., 2-(4-methylpiperazin-1-yl)pyrimidine, MW 178.23), the target compound offers this spectroscopic advantage while remaining within fragment property space.

5-HT₂A Receptor Antagonist Scaffold Optimization Leveraging QSAR Models

The QSAR model published by Borowski et al. (2000), with cross-validated correlation coefficients exceeding 0.92 for 4-(4-methylpiperazino)pyrimidine 5-HT₂A antagonists, provides a quantitative framework for predicting receptor affinity of derivatives of CAS 2310013-68-2 . The 5-fluoro substituent introduces electronic effects at a position known to influence 5-HT₂A binding in this scaffold class, making the compound a rational starting point for CNS-targeted medicinal chemistry where the 4-substituted regioisomer has been validated over the 2-substituted series.

Piperazinylpyrimidine Kinase Profiling Starting Point for PDGFR Family Targets

Based on class-level evidence from Shallal et al. (2011), piperazinylpyrimidine derivatives exhibit selective inhibition of oncogenic mutant forms of PDGFR family kinases (KIT and PDGFRA mutants) over wild-type isoforms . While no direct profiling data exist for CAS 2310013-68-2, the scaffold precedent supports its procurement for focused kinase panel screening against PDGFR family members, particularly in the context of drug-resistant mutant selectivity profiling. The 5-fluoro substituent may confer metabolic advantages based on general fluorine medicinal chemistry principles, though this remains to be experimentally verified for this specific compound.

Quote Request

Request a Quote for 5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.